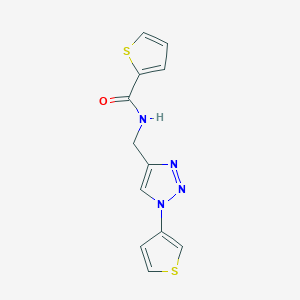

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

Description

This compound features a 1,2,3-triazole core linked to a thiophene-2-carboxamide group via a methyl bridge. The thiophen-3-yl substituent on the triazole ring introduces electronic and steric modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS2/c17-12(11-2-1-4-19-11)13-6-9-7-16(15-14-9)10-3-5-18-8-10/h1-5,7-8H,6H2,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHFSQXHSHWPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves a multi-step process:

Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.

Attachment of the thiophene ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

Formation of the carboxamide group: The carboxamide group can be introduced through an amide coupling reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene rings.

Reduction: Dihydrotriazoles.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.

Materials Science: The unique electronic properties of the thiophene and triazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide depends on its specific application:

Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway.

Materials Science: The compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in electronic devices.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The table below compares the target compound with selected analogs from the literature:

Structural and Electronic Comparisons

- Triazole vs. For example, the triazole ring in compound 15m enhances interactions with biological targets via dipole and π-π stacking .

- Substituent Effects : The thiophen-3-yl group in the target compound may increase lipophilicity compared to the 2-nitrophenyl group in , which could influence membrane permeability. The trimethoxyphenyl substituent in 15o () demonstrates how electron-donating groups improve crystallinity (white solid vs. oily 15m/n ) .

Crystallographic and Physicochemical Properties

- Crystal Packing : The dihedral angle between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53° and 8.50° for two molecules) suggests moderate planarity, which may differ in the target compound due to the bulkier triazole-thiophene substituent.

- Melting Points : While the target compound’s melting point is unreported, analogs like 15o (white solid) and N-(2-nitrophenyl)thiophene-2-carboxamide (397 K) highlight the role of substituents in dictating physical state.

Biological Activity

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of thiophene and triazole moieties. These structural characteristics suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.

Structural Characteristics

The compound's structure comprises:

- Triazole Ring : Known for its role in various biological activities, including anticancer effects.

- Thiophene Moiety : Contributes to the compound's lipophilicity and metabolic stability.

- Carboxamide Functionality : Enhances interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study highlighted that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cell cycle progression. This inhibition can lead to apoptosis in cancer cells by disrupting microtubule dynamics .

Case Study : In vitro studies have shown that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene have demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG2 (liver cancer) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound also shows significant antimicrobial potential. Studies have demonstrated that derivatives of thiophene and triazole exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Case Study : A recent evaluation of similar thiophene-linked triazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. For example, specific derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 10 |

| S. aureus | 5 |

The biological activity of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene is believed to involve:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or bacterial metabolism.

- Cell Cycle Disruption : By affecting microtubule dynamics, these compounds can induce cell cycle arrest.

- Receptor Modulation : The structural features may allow binding to specific receptors or enzymes, modulating their activity.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cycloaddition .

- Catalyst Loading : Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) at 0.1–1 mol% improve regioselectivity for 1,4-triazole formation .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/EtOAc) yields >70% purity .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triazole Formation | Thiophene-3-yl azide, propargyl bromide, CuSO₄, Na ascorbate, DMF, 60°C, 12h | 64–76% | |

| Carboxamide Coupling | Thiophene-2-carbonyl chloride, DIPEA, DCM, RT, 6h | 65–70% |

Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

Basic Research Question

Key Techniques :

- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole CH at δ 7.8–8.2 ppm, thiophene protons at δ 6.5–7.5 ppm) and confirms regiochemistry .

- IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₁₁N₃OS₂: m/z 296.0324) .

Q. Advanced Applications :

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., triazole-thiophene dihedral angles) using SHELXL refinement .

- 2D NMR (COSY, HSQC) : Maps connectivity in complex substituent arrangements (e.g., methylene bridges between triazole and carboxamide) .

How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?

Advanced Research Question

Methodology :

Core Modifications :

- Vary thiophene substituents (e.g., Cl, CH₃ at C5) to assess electronic effects on enzyme binding .

- Replace triazole with oxadiazole or pyrazole to study heterocycle-dependent activity .

Pharmacophore Mapping :

- Use docking simulations (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR kinase .

In Vitro Assays :

- Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values with analogs .

Q. Example SAR Table :

| Derivative | Substituent (R) | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent Compound | H | 12.3 ± 1.2 | EGFR |

| 5-Cl Derivative | Cl | 8.7 ± 0.9 | EGFR |

| Triazole→Oxadiazole | - | >50 | EGFR |

What strategies are recommended for resolving contradictions in reported biological activities of thiophene-triazole derivatives?

Advanced Research Question

Common Contradictions :

- Discrepancies in IC₅₀ values across studies (e.g., anticancer activity in HepG2 vs. A549 cells).

- Variable selectivity for enzyme isoforms (e.g., COX-1 vs. COX-2 inhibition).

Q. Resolution Strategies :

Standardized Assay Conditions :

- Use consistent cell lines, passage numbers, and serum concentrations .

Orthogonal Validation :

- Confirm enzyme inhibition via fluorometric assays (e.g., ATPase activity) alongside colorimetric methods .

Structural Confirmation :

- Re-analyze compounds via NMR/HPLC to rule out degradation or isomerization during testing .

How should researchers approach the crystallization and X-ray diffraction analysis of this compound to confirm its structure?

Advanced Research Question

Protocol :

Crystallization :

Data Collection :

Refinement :

Q. Key Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| CCDC Deposition | Required for publication |

What computational methods are applicable for predicting the binding affinity of this compound with biological targets?

Advanced Research Question

Approaches :

Molecular Docking :

- Use AutoDock to simulate interactions with ATP-binding pockets (e.g., EGFR PDB: 1M17) .

MD Simulations :

- Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

QSAR Modeling :

- Corrogate substituent electronegativity with bioactivity using Gaussian-derived descriptors .

Q. Example Output :

| Parameter | Value |

|---|---|

| Docking Score (kcal/mol) | -9.2 |

| H-bonds with Lys721 | 2 |

| π-π Stacking (Phe723) | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.